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Compound of Interest

Compound Name: OM-189

Cat. No.: B15577346

Amdiglurax Study Outcomes: Technical Support
Center

This technical support center provides researchers, scientists, and drug development
professionals with a centralized resource to address and understand the inconsistencies
reported in Amdiglurax (formerly NSI-189, ALTO-100) study outcomes. The following
troubleshooting guides and frequently asked questions (FAQs) are designed to clarify these
discrepancies and offer insights for future experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for Amdiglurax?

Al: The precise mechanism of action for Amdiglurax is not fully understood. However,
preclinical and clinical studies suggest it functions as a hippocampal neurogenesis stimulant
and an indirect modulator of Brain-Derived Neurotrophic Factor (BDNF) signaling.[1][2] It is
believed to enhance neuroplasticity and neurogenesis, primarily in the hippocampus.[1] Unlike
many traditional antidepressants, Amdiglurax does not interact with monoamine transporters or
receptors.[1] In vitro studies have shown that it upregulates glial-derived neurotrophic factor
(GDNF), vascular endothelial growth factor (VEGF), and Skp, Cullin, F-box (SCF), with more
pronounced effects on BDNF and SCF.[1][2] The drug has also been found to increase
signaling through the tropomyosin receptor kinase B (TrkB) pathway.[1][2]
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Q2: Why have there been conflicting results regarding Amdiglurax's efficacy as an
antidepressant?

A2: Findings on the effectiveness of Amdiglurax in treating Major Depressive Disorder (MDD)
have been mixed across different clinical trials.[1] For instance, a Phase 2 trial did not meet its
primary efficacy endpoint based on the Montgomery—Asberg Depression Rating Scale
(MADRS).[1] However, the same study reported statistically significant improvements in
secondary measures of depression and cognition.[1] More recent Phase 2 trials have indicated
a significant improvement in depressive symptoms (approximately 46%) in a sub-population of
patients identified by a specific cognitive biomarker.[1] This suggests that patient stratification
based on biomarkers may be crucial for observing the therapeutic benefits of Amdiglurax.

Q3: What are the key inconsistencies observed between preclinical and clinical studies
concerning hippocampal volume changes?

A3: A notable inconsistency exists between rodent and human studies regarding the effect of
Amdiglurax on hippocampal volume. Preclinical studies in mice demonstrated a dose-
dependent increase in hippocampal volume.[1][2] Conversely, a Phase 1 clinical study in
humans with MDD, using doses from 40-150 mg/day for four weeks, did not find a significant
impact on hippocampal or amygdalar volume as measured by MRI.[1][2] While a modest, non-
statistically significant increase in left hippocampal volume was observed, the doses used in
humans were lower than those that produced significant changes in some mouse studies.[1][2]

Troubleshooting Guides

Issue: Discrepancy in Hippocampal Volume Changes
Between Animal Models and Human Trials

Possible Causes and Troubleshooting Steps:

o Dosage Differences: The doses administered in human trials may not have been equivalent
to the effective doses in rodent models.

o Recommendation: Conduct further dose-ranging studies in humans to determine if higher,
tolerable doses can replicate the hippocampal volume changes seen in animals.
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o Duration of Treatment: The four-week treatment period in the human Phase 1 study may
have been insufficient to induce significant structural changes in the hippocampus.

o Recommendation: Design longer-term clinical trials to assess the impact of chronic
Amdiglurax administration on hippocampal volume.

e Species-Specific Biological Differences: The molecular and cellular mechanisms governing
neurogenesis and neuroplasticity may differ between rodents and humans.

o Recommendation: Utilize human-derived in vitro models, such as hippocampal organoids
or iPSC-derived neurons, to investigate the direct effects of Amdiglurax on human neural

cells.

e Imaging Resolution and Analysis: The sensitivity of MRI techniques used in the human study
might not have been sufficient to detect subtle volumetric changes.

o Recommendation: Employ higher-resolution imaging techniques and more advanced
analytical methods in future clinical studies to better quantify potential changes in
hippocampal subfields.

Data Presentation

Table 1: Summary of Amdiglurax Effects on Hippocampal Volume
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Outcome
. . on oL
Study Type Species Dosage Duration . Citation
Hippocamp
al Volume
- " ~36%
Preclinical Mouse 10 mg/kg Not Specified [1]
increase
- . ~66%
Preclinical Mouse 30 mg/kg Not Specified [1]
increase
Less effective
Preclinical Mouse 100 mg/kg Not Specified  than 30 [1]
mg/kg
Phase 1 40-150 No significant
o ] Human 4 weeks ) [1][2]
Clinical Trial mg/day impact
Table 2: Overview of Amdiglurax Clinical Trial Efficacy in MDD
] Primary Secondary o
Trial Phase ; Outcome . Outcome Citation
Endpoint Endpoints
Statistically
MADRS Depression &  significant
Phase 2 Not Met N ) [1]
Score Cognition improvement
s
~46%
Phase 2 ] improvement
_ Depressive o - N
(Biomarker- in biomarker-  Not Specified  Not Specified  [1]
- Symptoms .
stratified) positive
patients

Experimental Protocols

Key Experiment: Assessment of Hippocampal Neurogenesis in a Rodent Model

e Animal Model: Utilize adult male C57BL/6 mice.
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e Drug Administration: Administer Amdiglurax or vehicle control orally via gavage daily for 28
days at doses of 10 mg/kg, 30 mg/kg, and 100 mg/kg.

» Neurogenesis Labeling: On days 26-28, administer intraperitoneal injections of 5-bromo-2'-
deoxyuridine (BrdU) at 50 mg/kg to label proliferating cells.

» Tissue Processing: On day 29, perfuse animals with 4% paraformaldehyde and extract the
brains. Post-fix brains overnight and then cryoprotect in 30% sucrose. Section the brains
coronally at 40 um thickness using a cryostat.

e Immunohistochemistry:
o Perform antigen retrieval using sodium citrate buffer.
o Incubate sections with a primary antibody against BrdU to identify newly born cells.

o Use a primary antibody against a mature neuronal marker (e.g., NeuN) to confirm the
neuronal phenotype of the new cells.

o Apply appropriate fluorescently-labeled secondary antibodies.
e Microscopy and Quantification:
o Capture images of the dentate gyrus of the hippocampus using a confocal microscope.

o Quantify the number of BrdU-positive and BrdU/NeuN double-positive cells using
stereological methods.

 Statistical Analysis: Compare the number of new neurons between the Amdiglurax-treated
groups and the vehicle control group using a one-way ANOVA followed by a post-hoc test.

Mandatory Visualizations
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Caption: Proposed signaling pathway for Amdiglurax.
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Caption: Workflow for investigating Amdiglurax efficacy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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